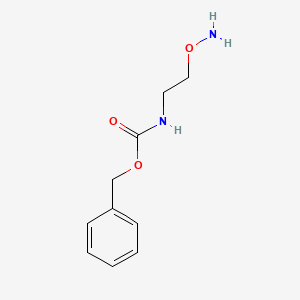

Benzyl (2-(aminooxy)ethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-aminooxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c11-15-7-6-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBXPJHTCSWUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553803 | |

| Record name | Benzyl [2-(aminooxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226569-28-4 | |

| Record name | Benzyl [2-(aminooxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl (2-(aminooxy)ethyl)carbamate: A Technical Overview for Drug Development Professionals

For researchers, scientists, and professionals in drug development, Benzyl (2-(aminooxy)ethyl)carbamate emerges as a molecule of significant interest. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, with a focus on its role in acetylcholinesterase inhibition.

Core Chemical Identity

This compound, with the chemical formula C₁₀H₁₄N₂O₃, is a carbamate derivative featuring a benzyl protecting group and an aminooxy functional group. This unique structure makes it a valuable building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 226569-28-4 | Guidechem |

| Molecular Formula | C₁₀H₁₄N₂O₃ | Guidechem |

| Molecular Weight | 210.23 g/mol | PubChem |

| Synonyms | 2-(Benzyloxycarbonylamino)ethoxyamine, N-(2-aminooxyethyl)carbamic acid phenylmethyl ester | Guidechem |

Computed Physicochemical Properties:

| Property | Value | Source |

| XLogP3-AA | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Topological Polar Surface Area | 77.1 Ų | PubChem |

Synthesis and Experimental Protocols

A general procedure for the synthesis of a related compound, N-Boc-N-(2-(tritylthio)ethoxy)glycine, involves the protection of an aminooxy group with a Boc protecting group, followed by alkylation and saponification[1]. Adapting this for this compound would likely involve the following conceptual steps:

Experimental Protocol: General Carbamate Synthesis (Adapted)

This protocol is a generalized procedure for the synthesis of carbamates and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminooxyethanol in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Base: Cool the solution in an ice bath (0 °C) and add a suitable base, such as triethylamine or diisopropylethylamine, dropwise while stirring.

-

Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Biological Activity and Mechanism of Action

Carbamates are a well-established class of compounds known for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for their use as insecticides and in the treatment of various medical conditions.

While specific IC₅₀ and LD₅₀ values for this compound are not publicly available, it is reasonable to hypothesize that it exhibits inhibitory activity against acetylcholinesterase due to its carbamate functional group.

Signaling Pathway: Acetylcholinesterase Inhibition

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a standard colorimetric method to determine acetylcholinesterase activity and inhibition.

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0).

-

Acetylthiocholine iodide (ATCI) solution (substrate).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).

-

Acetylcholinesterase (AChE) enzyme solution.

-

Test compound solution (this compound) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well except for the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Applications in Drug Development

The dual functionality of this compound, possessing both a protected amine and a reactive aminooxy group, makes it a versatile tool in drug discovery and development.

-

Linker Moiety: The ethylaminooxy portion can serve as a flexible linker in the design of various bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

-

Protected Amine Source: The benzyl carbamate group provides a stable protecting group for the primary amine, which can be selectively deprotected under specific conditions to allow for further chemical modifications.

-

Fragment-Based Drug Design: This molecule can be used as a fragment in screening campaigns to identify novel binders to biological targets.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling carbamates should be followed. Carbamates as a class can be toxic if inhaled, ingested, or absorbed through the skin.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

This technical guide provides a foundational understanding of this compound for professionals in the field of drug development. Further research is warranted to fully elucidate its biological activity and potential therapeutic applications.

References

Benzyl (2-(aminooxy)ethyl)carbamate properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2-(aminooxy)ethyl)carbamate, also known by its synonym 2-(Benzyloxycarbonylamino)ethoxyamine, is a bifunctional molecule of significant interest in the fields of medicinal chemistry, bioconjugation, and drug development. Its structure incorporates a stable benzyloxycarbonyl (Cbz) protecting group for an amine, and a reactive aminooxy group. This unique arrangement allows for selective chemical modifications, making it a valuable building block in the synthesis of complex molecules, particularly as a linker in antibody-drug conjugates (ADCs). The aminooxy group provides a chemoselective handle for conjugation to aldehyde or ketone moieties, which can be introduced into biomolecules. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Properties and Characteristics

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 210.23 g/mol | --INVALID-LINK-- |

| CAS Number | 226569-28-4 | --INVALID-LINK-- |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | (General) |

| pKa | Not readily available |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of N-(2-bromoethyl)phthalimide with N-hydroxyphthalimide, followed by subsequent deprotection and reaction with benzyl chloroformate. A detailed, multi-step protocol is outlined below.

Step 1: Synthesis of 2-(2-Phthalimidoethoxy)isoindoline-1,3-dione

-

To a solution of N-(2-bromoethyl)phthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add N-hydroxyphthalimide (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 2-(2-phthalimidoethoxy)isoindoline-1,3-dione.

Step 2: Synthesis of O-(2-Aminoethyl)hydroxylamine

-

Suspend the 2-(2-phthalimidoethoxy)isoindoline-1,3-dione (1 equivalent) in ethanol.

-

Add hydrazine hydrate (4-5 equivalents) to the suspension.

-

Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain crude O-(2-aminoethyl)hydroxylamine. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the crude O-(2-aminoethyl)hydroxylamine (1 equivalent) in a mixture of water and a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA), to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purification

The crude this compound can be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the final product as a white or off-white solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Drug Development

The primary application of this compound in drug development is as a bifunctional linker, particularly in the construction of Antibody-Drug Conjugates (ADCs).

Role as a Linker in Antibody-Drug Conjugates

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker is a critical component that connects the antibody to the drug. This compound is well-suited for this role due to its distinct functionalities. The Cbz-protected amine can be deprotected to allow for attachment to the antibody or another part of the linker construct, while the aminooxy group can react specifically with an aldehyde or ketone on the drug or a modified antibody. This chemoselective ligation is advantageous as it proceeds under mild conditions and avoids side reactions with other functional groups present in biomolecules.

Experimental Workflow: Antibody-Drug Conjugate Synthesis

The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of an ADC.

Caption: Generalized workflow for ADC synthesis using the linker.

Signaling Pathways and Logical Relationships

The utility of this compound is primarily in the synthetic pathway to create complex bioconjugates. It does not directly participate in or modulate signaling pathways within a cell. Its function is to covalently link a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody). The resulting ADC then engages with specific cellular pathways as dictated by the antibody's target and the drug's mechanism of action.

The logical relationship in its application is a straightforward synthetic progression, as depicted in the workflow diagram above. The key logical steps are:

-

Selective deprotection of one functional group.

-

Conjugation to one part of the final construct.

-

Reaction of the second functional group to complete the linkage.

This stepwise approach allows for the controlled and specific assembly of complex biomolecules.

Conclusion

This compound is a versatile and valuable tool for researchers and scientists in the field of drug development. Its bifunctional nature, with a protected amine and a reactive aminooxy group, enables its use as a linker in the synthesis of antibody-drug conjugates and other complex bioconjugates. The ability to perform chemoselective ligations under mild conditions is a significant advantage for working with sensitive biomolecules. While detailed characterization data such as NMR spectra are not widely published and should be determined empirically, the synthetic routes are accessible. The continued development of targeted therapies like ADCs will likely see the increased application of such specialized linker molecules.

In-Depth Technical Guide: Benzyl (2-(aminooxy)ethyl)carbamate (CAS Number 226569-28-4)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Benzyl (2-(aminooxy)ethyl)carbamate, identified by CAS number 226569-28-4, is a heterobifunctional linker molecule crucial in the fields of bioconjugation, chemical biology, and drug development. Its structure features two key functional groups: a benzyl carbamate-protected amine and a terminal aminooxy group. This unique architecture allows for the sequential and controlled linkage of different molecular entities, making it a valuable tool for constructing complex biomolecular conjugates.

The benzyl carbamate serves as a stable protecting group for the primary amine, which can be selectively removed under specific conditions to reveal the amine for subsequent reactions. The aminooxy group, on the other hand, readily reacts with aldehydes and ketones to form a stable oxime ether bond. This highly specific and efficient reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, enabling the precise modification of biomolecules in complex biological environments.

Physicochemical Properties

| Property | Value |

| CAS Number | 226569-28-4 |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol [1] |

| Melting Point | 58-60 °C[1] |

| Boiling Point | ~405.7 °C[1] |

| LogP | 1.70780[2] |

| PSA (Polar Surface Area) | 77.07 Ų[2] |

Mechanism of Action and Key Applications

The primary mechanism of action of this compound revolves around its ability to act as a molecular bridge. The aminooxy group participates in oxime ligation, a chemoselective reaction with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.

Key Applications Include:

-

Targeted Drug Delivery: The linker can be used to conjugate a targeting moiety (e.g., an antibody or peptide) to a therapeutic agent. This allows for the specific delivery of the drug to diseased cells or tissues, minimizing off-target effects.[3]

-

PROTACs (Proteolysis Targeting Chimeras): In the design of PROTACs, this linker can connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. The linker's length and flexibility are critical for the formation and stability of the ternary complex.[4][][6]

-

Bioconjugation and Labeling: It serves as a versatile tool for attaching probes, such as fluorescent dyes or biotin, to proteins, peptides, and other biomolecules for various research applications.[1]

Experimental Protocols

Synthesis of this compound

Representative Synthetic Workflow:

A likely synthesis for this compound would involve the reaction of 2-(aminooxy)ethan-1-amine with benzyl chloroformate under basic conditions. The benzyl chloroformate would selectively react with the more nucleophilic primary amine, leaving the aminooxy group intact for subsequent conjugation reactions.

Caption: Synthetic pathway for this compound.

Protocol for Oxime Ligation

This protocol outlines a general procedure for conjugating this compound to an aldehyde- or ketone-containing biomolecule.

Materials:

-

This compound

-

Aldehyde- or ketone-functionalized biomolecule (e.g., protein, peptide)

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0

-

Aniline (optional, as a catalyst)

-

DMSO (for dissolving the linker)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reagents:

-

Dissolve the aldehyde- or ketone-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in DMSO at a concentration of 10-100 mM.

-

(Optional) Prepare a stock solution of aniline in the conjugation buffer.

-

-

Conjugation Reaction:

-

Add a 10-50 molar excess of the this compound solution to the biomolecule solution.

-

(Optional) Add aniline to a final concentration of 10-100 mM to catalyze the reaction.

-

Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The optimal reaction time should be determined empirically.[1][10]

-

-

Purification:

-

Remove the excess unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

-

Caption: Experimental workflow for oxime ligation.

Quantitative Data and Stability

Reaction Kinetics and Yield:

Stability of the Oxime Bond:

The oxime bond formed through the reaction of the aminooxy group with a carbonyl is generally stable under physiological conditions.[15] However, the stability can be influenced by the pH of the environment. Studies on other oxime-containing compounds have shown that they are most stable in acidic solutions (pH 2-3).[16] The stability of the benzyl carbamate protecting group is robust under neutral and acidic conditions but can be cleaved by hydrogenolysis.

Quantitative Data Summary

| Parameter | Typical Range/Value | Notes |

| Oxime Ligation pH | 5.0 - 7.5 | Optimal pH depends on the specific biomolecule.[11] |

| Reaction Time | 2 - 24 hours | Can be optimized with catalysts.[10] |

| Molar Excess of Linker | 10 - 50 fold | To drive the reaction to completion. |

| Oxime Bond Stability | Stable at physiological pH | May show some instability at highly acidic or basic pH.[15][16] |

Application in Signaling Pathway Research

While there are no specific studies detailing the use of this compound for investigating signaling pathways, its properties as a bifunctional linker make it a potentially valuable tool in this area of research. Chemical biology approaches often utilize small molecules to probe and manipulate cellular signaling networks.[17][18][19]

Conceptual Application Workflow:

A hypothetical application could involve using this linker to create a chemical probe to identify the cellular targets of a specific signaling molecule.

References

- 1. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purepeg.com [purepeg.com]

- 3. Bifunctional linkers - CD Biosynsis [biosynsis.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 7. Synthesis routes of Benzyl carbamate [benchchem.com]

- 8. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]

- 15. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 16. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Expanding applications of chemical genetics in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Chemical biology tools for protein labelling: insights into cell–cell communication - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-(Benzyloxycarbonylamino)ethoxyamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the primary synthesis routes for 2-(Benzyloxycarbonylamino)ethoxyamine, also known as Benzyl N-(2-aminoethyl)carbamate. This compound is a valuable intermediate in organic and medicinal chemistry, frequently utilized as a building block in the synthesis of more complex molecules, including pharmaceutical agents.[1] This guide details two reliable synthesis strategies: a direct, selective mono-protection of ethylenediamine and an indirect route involving di-protection followed by selective deprotection. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of these methods.

Introduction

2-(Benzyloxycarbonylamino)ethoxyamine (C₁₀H₁₄N₂O₂) is a mono-protected derivative of ethylenediamine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial amine protecting group, masking the nucleophilicity and basicity of one amino group while leaving the other available for subsequent reactions.[2] The Cbz group is valued for its stability under various conditions and its straightforward removal via methods like catalytic hydrogenolysis.[2][3] The presence of a free primary amine makes this compound a versatile synthon for introducing an ethylamine moiety in drug development and other areas of chemical synthesis.

Core Synthesis Routes

The synthesis of 2-(Benzyloxycarbonylamino)ethoxyamine primarily revolves around the selective N-protection of one of the two amino groups in ethylenediamine. The key challenge is to prevent the formation of the di-protected byproduct, N,N'-bis(benzyloxycarbonyl)ethylenediamine. Two main strategies are employed to achieve the desired mono-protection.

Route 1: Direct Selective Mono-protection

This is the most direct approach, involving the reaction of ethylenediamine with benzyl chloroformate (Cbz-Cl). To favor mono-substitution, a large excess of the diamine is typically used relative to the protecting agent. This ensures that the Cbz-Cl is more likely to react with an unprotected ethylenediamine molecule rather than the already mono-protected product.

Route 2: Di-protection and Selective Deprotection

An alternative, often more controlled, method involves the initial protection of both amino groups of ethylenediamine with two different, orthogonal protecting groups. A common pairing is the Cbz group and the tert-Butoxycarbonyl (Boc) group. Following the synthesis of the N-Cbz, N'-Boc protected intermediate, the Boc group can be selectively removed under acidic conditions, leaving the Cbz group intact and yielding the desired product.

Synthesis and Workflow Diagrams

The following diagrams illustrate the chemical pathways and the general experimental workflow.

Figure 1: Chemical synthesis pathways for 2-(Benzyloxycarbonylamino)ethoxyamine.

Figure 2: General experimental workflow for chemical synthesis and purification.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the target compound.

Protocol 1: Direct Mono-protection in an Aqueous Medium

This protocol is adapted from general procedures for the chemoselective N-benzyloxycarbonylation of amines in water.[3] Achieving high selectivity for the mono-protected product requires careful control of stoichiometry and reaction conditions. Using a large excess of ethylenediamine is crucial.

Materials:

-

Ethylenediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (5.0 equivalents) in a 1:1 mixture of water and DCM.

-

Add sodium bicarbonate (2.0 equivalents) to the solution to act as a base.

-

Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.0 equivalent), dissolved in a small amount of DCM, dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product via silica gel column chromatography to separate the desired mono-Cbz product from the di-Cbz byproduct and unreacted starting material.

Protocol 2: Indirect Synthesis via Selective Boc Deprotection

This protocol provides a reliable method for obtaining the hydrochloride salt of the target compound with high purity.[4]

Materials:

-

Benzyl tert-butyl ethane-1,2-dicarbamate (N-Boc, N'-Cbz-ethylenediamine)

-

Methanol (MeOH)

-

Hydrogen Chloride solution (e.g., 4M HCl in Dioxane or saturated HCl in EtOAc)

Procedure:

-

Dissolve Benzyl tert-butyl ethane-1,2-dicarbamate (1.0 g, 3.4 mmol) in methanol (7 mL).

-

To the solution, add a solution of HCl in a compatible solvent (e.g., 1.5 mL of saturated HCl/EtOAc).

-

Stir the reaction mixture at room temperature for approximately 10-12 hours.

-

Monitor the deprotection via TLC until the starting material is fully consumed.

-

Remove the solvent by concentrating the mixture under reduced pressure.

-

The resulting solid is the desired product, Benzyl N-(2-aminoethyl)carbamate hydrochloride, which can be used directly or further purified by recrystallization if necessary.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and characterization of 2-(Benzyloxycarbonylamino)ethoxyamine and its hydrochloride salt.

Table 1: Synthesis Parameters and Yields

| Route | Key Reagents | Typical Conditions | Product Form | Reported Yield | Reference |

|---|---|---|---|---|---|

| Indirect | N-Boc, N'-Cbz-ethylenediamine, HCl | Room Temp, 10-12 h | Hydrochloride Salt | 85% | [4] |

| Direct | Ethylenediamine, Cbz-Cl, NaHCO₃ | 0 °C to Room Temp, 2-4 h | Free Base | Variable, highly dependent on stoichiometry |[3][5] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Compound Form | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | Free Base | - |

| Molecular Weight | 194.23 g/mol | Free Base | - |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | Hydrochloride Salt | [6] |

| Molecular Weight | 230.69 g/mol | Hydrochloride Salt | [6] |

| Appearance | White crystalline powder | Hydrochloride Salt | [4] |

| Melting Point | 169-172 °C (lit.) | Hydrochloride Salt | [4] |

| ¹H NMR (CDCl₃, Free Base) | δ ~2.8 (t, 2H), ~3.2 (q, 2H), ~5.1 (s, 2H), ~7.3 (m, 5H) | Free Base | Predicted |

| ¹³C NMR (CDCl₃, Free Base) | δ ~41, ~43, ~66, ~128 (3C), ~137, ~157 | Free Base | Predicted |

Note: Predicted NMR data is based on standard chemical shift values for similar structures. Actual values should be confirmed experimentally.

Conclusion

The synthesis of 2-(Benzyloxycarbonylamino)ethoxyamine can be effectively achieved through two primary routes. The direct mono-protection of ethylenediamine offers a more atom-economical pathway but requires careful control to maximize the yield of the desired product and minimize the formation of the di-protected byproduct. The indirect route, involving the selective deprotection of an orthogonally di-protected intermediate, provides a more controlled and often higher-yielding method for obtaining the product in high purity, typically as its hydrochloride salt. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available starting materials.

References

The Aminooxy Group: A Linchpin for Robust Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the demand for highly selective, stable, and biocompatible ligation chemistries is paramount. Among the arsenal of available techniques, the reaction of the aminooxy group with carbonyls—forming a stable oxime bond—has emerged as a cornerstone for the precise chemical modification of biomolecules. This technical guide provides a comprehensive overview of the function and application of the aminooxy group in bioconjugation, offering detailed insights into its reactivity, stability, and practical implementation.

The Core of Aminooxy Bioconjugation: Oxime Ligation

The fundamental principle behind the utility of the aminooxy group (R-O-NH₂) in bioconjugation is its chemoselective reaction with an aldehyde or ketone to form a stable oxime linkage.[1][2][3] This reaction, often referred to as oxime ligation, is a type of "click chemistry" due to its high efficiency, specificity, and the biocompatibility of the reaction conditions.[4]

The aminooxy group's enhanced nucleophilicity, a phenomenon known as the "alpha effect," allows it to react specifically with carbonyl groups even in the complex milieu of biological systems.[5] This chemoselectivity is a key advantage, as it minimizes off-target reactions with other functional groups present in biomolecules, such as amines and thiols.[6]

The resulting oxime bond is significantly more stable towards hydrolysis than analogous imine (Schiff base) and hydrazone linkages, making it a preferred choice for constructing long-lasting bioconjugates.[7][8][9]

Quantitative Data on Oxime Ligation

The efficiency and stability of oxime ligation can be quantified, providing a basis for experimental design and optimization. The following tables summarize key quantitative data gathered from the literature.

Table 1: Kinetic Data for Oxime Ligation

The rate of oxime formation is influenced by pH and the presence of catalysts. Aniline and its derivatives are commonly used to accelerate the reaction, particularly at neutral pH.[10][11][12]

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Aminooxyacetyl-peptide and benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [10] |

| Aldehyde (citral) and Aminooxy-dansyl | Aniline (25 mM) | 7.3 | 24.4 ± 0.5 | [11] |

| Aldehyde (citral) and Aminooxy-dansyl | m-Phenylenediamine (25 mM) | 7.3 | 41.5 ± 1.2 | [11] |

| Aldehyde-functionalized protein and Aminooxy-dansyl | Aniline (100 mM) | 7.3 | 10.3 | [12] |

| Aldehyde-functionalized protein and Aminooxy-dansyl | m-Phenylenediamine (100 mM) | 7.3 | 27.0 | [12] |

| Aldehyde-functionalized protein and Aminooxy-dansyl | m-Phenylenediamine (750 mM) | 7.3 | ~15 times higher than 100 mM Aniline | [12] |

Table 2: Hydrolytic Stability of Oxime vs. Other Linkages

The hydrolytic stability of the C=N bond is critical for the longevity of a bioconjugate. Oximes exhibit superior stability compared to hydrazones and imines, particularly under physiological conditions.

| Conjugate Type | Half-life (t½) at pD 7.0 | Relative Hydrolysis Rate (vs. Oxime) | Reference |

| Oxime | 25 days | 1 | [7] |

| Methylhydrazone | - | ~600-fold higher | [7] |

| Acetylhydrazone | 2 hours | ~300-fold higher | [7] |

| Semicarbazone | - | ~160-fold higher | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving aminooxy-based bioconjugation.

General Protocol for Antibody Glycan Labeling

This protocol describes the labeling of an antibody via its carbohydrate moieties. The process involves the oxidation of sialic acid residues to generate aldehydes, followed by reaction with an aminooxy-functionalized probe.[1][3]

Materials:

-

Antibody (IgG) solution (3-15 mg/mL in 1X PBS)

-

10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)

-

Sodium periodate (NaIO₄) solution (100 mM in dH₂O)

-

Ethylene glycol

-

Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore) stock solution (5 mM in DMSO or DMF)

-

Aniline catalyst (optional, but recommended; e.g., 10X Aniline in acetate buffer)

-

Purification column (e.g., Sephadex G-25) or ultrafiltration device

Procedure:

-

Antibody Preparation: Prepare the antibody solution in 1X PBS at a concentration of 20-100 µM.

-

Glycan Oxidation:

-

To the antibody solution, add 1/10th volume of 10X Reaction Buffer.

-

Add 1/10th volume of 100 mM sodium periodate solution.

-

Incubate for 30 minutes on ice or 10 minutes at room temperature, protected from light.[1][13]

-

Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature.

-

-

Oxime Ligation:

-

Add 20-50 molar equivalents of the aminooxy-functionalized probe to the oxidized antibody solution.

-

(Optional) To catalyze the reaction, add 1/10th volume of 10X aniline catalyst solution.[1]

-

Incubate the reaction for 2 hours at room temperature.

-

-

Purification:

-

Remove the excess, unconjugated probe by size exclusion chromatography (e.g., Sephadex G-25) or by using an ultrafiltration device with an appropriate molecular weight cutoff.

-

Site-Specific Labeling of a Protein with a Genetically Encoded Keto-Amino Acid

This protocol outlines the labeling of a protein containing a genetically incorporated unnatural amino acid with a ketone side chain, such as p-acetylphenylalanine.[6]

Materials:

-

Purified protein containing a keto-amino acid

-

Aminooxy-functionalized probe (e.g., aminooxy-drug, aminooxy-PEG)

-

Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)

-

Catalyst (e.g., m-phenylenediamine)

-

Purification system (e.g., FPLC, HPLC)

Procedure:

-

Protein Preparation: Buffer exchange the purified protein into the desired reaction buffer.

-

Ligation Reaction:

-

Add a 10-50 fold molar excess of the aminooxy-functionalized probe to the protein solution.

-

Add the catalyst (e.g., m-phenylenediamine) to a final concentration of 10-100 mM.

-

Incubate the reaction at room temperature or 37°C for 2-16 hours, monitoring the reaction progress by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).

-

-

Purification:

-

Purify the protein conjugate from excess reagents using an appropriate chromatography method (e.g., size exclusion, ion exchange, or hydrophobic interaction chromatography).

-

Visualizing the Core Concepts

Diagrams generated using Graphviz provide a clear visual representation of the key processes in aminooxy bioconjugation.

References

- 1. biotium.com [biotium.com]

- 2. researchgate.net [researchgate.net]

- 3. biotium.com [biotium.com]

- 4. atlantisbioscience.com [atlantisbioscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to Bifunctional Crosslinkers

Bifunctional crosslinkers are chemical reagents that contain two or more reactive groups, enabling the covalent joining of two or more molecules.[1][2] These molecular bridges are essential tools in a wide range of scientific disciplines, from fundamental protein structure analysis to the development of novel therapeutics like antibody-drug conjugates (ADCs).[3][4] By connecting molecules through stable covalent bonds, crosslinkers are invaluable for studying protein-protein interactions, immobilizing biomolecules onto surfaces, and constructing complex bioconjugates.[3][5]

This guide provides a comprehensive overview of the core concepts of bifunctional crosslinkers, their classification, and key applications, with a focus on the technical details relevant to researchers, scientists, and drug development professionals.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be categorized based on several key features: the nature of their reactive groups, the characteristics of their spacer arm, and their mode of activation.

Homobifunctional vs. Heterobifunctional Crosslinkers

The primary classification of bifunctional crosslinkers is based on the identity of their reactive ends.[6]

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups.[6] They are typically used in single-step reactions to polymerize molecules with like functional groups or to capture a "snapshot" of all protein interactions in a sample.[6] A common application is the study of protein subunit arrangements.[7] Examples include Disuccinimidyl suberate (DSS), which has two amine-reactive N-hydroxysuccinimide (NHS) esters.[3][6]

-

Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups at either end of a spacer arm.[6] This feature allows for controlled, sequential (two-step) conjugations, which minimizes undesirable self-conjugation or polymerization.[5][6] They are ideal for linking two different types of molecules, such as a protein to a drug molecule.[3] The most widely used heterobifunctional crosslinkers often contain an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other.[6]

Reactive Groups and Their Targets

The specificity of a crosslinker is determined by its reactive groups, which are designed to target specific functional groups on proteins and other biomolecules.[6] Common targets include primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls.[5][8]

-

Amine-Reactive Groups: Primary amines are abundant on the surface of proteins, found at the N-terminus and on the side chain of lysine residues.[8] Common amine-reactive groups include N-hydroxysuccinimide (NHS) esters and imidoesters.[6][8]

-

Sulfhydryl-Reactive Groups: These groups target the thiol side chain of cysteine residues. Maleimides, haloacetyls, and pyridyl disulfides are common sulfhydryl-reactive moieties that form stable thioether or disulfide bonds.[6]

-

Carboxyl-Reactive Groups: Carbodiimides, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to activate carboxyl groups to react with primary amines, forming an amide bond.[6]

-

Photoreactive Groups: These groups are chemically inert until activated by UV light.[6] Aryl azides and diazirines are common photoreactive groups that can react non-specifically with C-H bonds upon photoactivation, making them useful for capturing transient interactions.[6][9]

The Spacer Arm

The spacer arm connects the reactive groups and is a critical determinant of the crosslinker's properties.[6]

-

Length and Composition: The length of the spacer arm dictates the distance between the conjugated molecules.[6] Spacer arms can be composed of simple alkyl chains or polyethylene glycol (PEG) units, with PEGylated crosslinkers offering enhanced solubility and reduced immunogenicity.[10][11]

-

Cleavable vs. Non-Cleavable:

-

Non-cleavable linkers form stable bonds that are resistant to degradation under physiological conditions, ensuring a permanent connection.[12] This stability is advantageous for applications requiring long-term functionality.[12]

-

Cleavable linkers contain bonds that can be broken under specific conditions, such as reduction (disulfide bonds), changes in pH (hydrazones), or enzymatic activity (peptide sequences).[12][13] This "reversibility" is crucial for applications like releasing a drug from an ADC within a target cell or for analyzing crosslinked protein complexes by mass spectrometry.[12][13][14]

-

Zero-Length Crosslinkers

Zero-length crosslinkers mediate the direct covalent bonding of two molecules without becoming part of the final linkage.[15][16] They facilitate the formation of a bond with no intervening atoms from the crosslinker itself.[16][17] The most common example is EDC, which couples carboxyl groups to primary amines, forming a native amide bond and then washing away.[17] This provides the tightest possible spatial constraints for structural studies.[17][18]

Data Summary of Common Bifunctional Crosslinkers

The selection of an appropriate crosslinker depends on the specific application. The following tables summarize the properties of several common bifunctional crosslinkers.

Table 1: Common Homobifunctional Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Key Characteristics |

| DSS (Disuccinimidyl suberate) | NHS ester (Amine) | 11.4 | No | No | Membrane permeable, widely used for protein interaction studies.[3] |

| BS3 (Bis[sulfosuccinimidyl] suberate) | NHS ester (Amine) | 11.4 | No | Yes | Water-soluble analog of DSS, ideal for cell surface crosslinking.[3] |

| DSP (Dithiobis[succinimidyl propionate]) | NHS ester (Amine) | 12.0 | Yes (reducing agents) | No | Cleavable disulfide bond, allows for separation of crosslinked proteins.[9] |

| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | NHS ester (Amine) | 12.0 | Yes (reducing agents) | Yes | Water-soluble and cleavable, useful for analyzing protein complexes.[3] |

| BMH (Bismaleimidohexane) | Maleimide (Thiol) | 16.1 | No | No | Reacts specifically with sulfhydryl groups.[3] |

Table 2: Common Heterobifunctional Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Key Characteristics | | :--- | :--- | :--- | :--- | :--- | | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (Amine), Maleimide (Thiol) | 11.6 | No | No | Widely used for creating antibody-drug conjugates and other bioconjugates.[19] | | Sulfo-SMCC | NHS ester (Amine), Maleimide (Thiol) | 11.6 | No | Yes | Water-soluble version of SMCC, suitable for in vivo applications.[3] | | MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | NHS ester (Amine), Maleimide (Thiol) | 10.2 | No | No | A common reagent for two-step conjugation protocols.[3] | | SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester (Amine), Pyridyl disulfide (Thiol) | 6.8 | Yes (reducing agents) | No | Forms a cleavable disulfide bond, allowing for release of conjugated molecules.[20] | | PEGylated Crosslinkers | Varies (e.g., NHS ester, Maleimide) | Variable | Both available | Yes | Customizable spacer length, high biocompatibility, reduced immunogenicity.[3][10] |

Table 3: Zero-Length and Photoreactive Crosslinkers

| Crosslinker | Type | Reactive Groups/Targets | Spacer Arm Length (Å) | Key Characteristics |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-Length | Carbodiimide (Carboxyl/Amine) | 0 | Mediates direct amide bond formation between carboxylates and amines.[3][17] |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Zero-Length | Carbodiimide (Carboxyl/Amine) | 0 | Facilitates amide bond formation, often used in non-aqueous environments.[15][16] |

| Sulfo-SANPAH | Photoreactive, Heterobifunctional | NHS ester (Amine), Phenyl azide (Nonspecific) | 18.2 | Amine-reactive end allows for initial specific conjugation, followed by light-activated nonspecific crosslinking.[2] |

| SDA (Succinimidyl-diazirine) | Photoreactive, Heterobifunctional | NHS ester (Amine), Diazirine (Nonspecific) | Variable | Diazirine group is activated by UV light to form a reactive carbene for C-H insertion.[10][21] |

Key Applications and Experimental Protocols

Bifunctional crosslinkers are employed in numerous applications. Below are overviews and generalized protocols for three common uses.

Protein-Protein Interaction (PPI) Studies

Crosslinking can stabilize transient or weak interactions between proteins, allowing for their identification and analysis.[3]

Generalized Protocol for In Vitro PPI Analysis:

-

Protein Incubation: Combine purified proteins of interest in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.2-8.0). Incubate to allow for complex formation.

-

Crosslinker Addition: Add the crosslinking reagent (e.g., DSS for intracellular interactions, BS3 for cell-surface interactions) to the protein solution. The final concentration and incubation time will depend on the specific crosslinker and proteins. A common starting point is a 25-50 fold molar excess of crosslinker to protein, incubated for 30 minutes at room temperature.

-

Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, which contains primary amines to react with any excess crosslinker.

-

Analysis: Analyze the reaction products using SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands. These bands can be excised and analyzed by mass spectrometry to identify the interacting partners and crosslinked sites.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that recognizes a tumor-specific antigen.[13][22] The bifunctional linker is critical for the stability and efficacy of the ADC.[19]

Generalized Protocol for ADC Synthesis (Two-Step):

-

Antibody Modification: React the antibody with a heterobifunctional crosslinker (e.g., SMCC) that targets primary amines on lysine residues. This reaction is typically performed in a buffer at pH 7.5-8.5. Remove excess crosslinker via dialysis or size-exclusion chromatography.

-

Drug Conjugation: The cytotoxic drug, which has been modified to contain a sulfhydryl group, is then reacted with the maleimide-activated antibody. This reaction is performed at a near-neutral pH (6.5-7.5) to ensure specific conjugation to the sulfhydryl group.

-

Purification: The resulting ADC is purified to remove any unconjugated drug and crosslinker.

-

Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and binding affinity.

Immobilization of Biomolecules

Crosslinkers are used to attach biomolecules, such as enzymes or antibodies, to solid supports for applications like biosensors, affinity chromatography, and diagnostic assays.[3]

Generalized Protocol for Enzyme Immobilization:

-

Support Activation: Activate the surface of the solid support (e.g., agarose beads, microplate) to introduce reactive groups. For example, a carboxyl-functionalized surface can be activated with EDC and NHS.

-

Biomolecule Coupling: Add the enzyme or antibody solution to the activated support. The primary amines on the biomolecule will react with the activated surface, forming stable amide bonds.

-

Washing: Wash the support extensively to remove any non-covalently bound biomolecules.

-

Blocking: Block any remaining active sites on the support using a small molecule containing a primary amine (e.g., ethanolamine) to prevent non-specific binding in subsequent applications.

-

Activity Assay: Confirm the successful immobilization and retention of biological activity of the coupled biomolecule.

Conclusion

Bifunctional crosslinkers are versatile and powerful reagents that serve as the molecular glue for a vast array of applications in research, diagnostics, and therapeutics.[3] A thorough understanding of their chemical properties—including the specificity of their reactive groups, the nature of their spacer arm, and their cleavability—is paramount for designing successful bioconjugation strategies. As fields like proteomics and targeted drug delivery continue to advance, the development of novel crosslinkers with enhanced features will undoubtedly play a pivotal role in enabling new scientific discoveries and therapeutic innovations.[23]

References

- 1. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Průvodce výběrem síťovacích prostředků [sigmaaldrich.com]

- 4. Bifunctional linkers - CD Biosynsis [biosynsis.com]

- 5. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 6. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 9. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 10. Protein Crosslinking | Thermo Fisher Scientific - NO [thermofisher.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. purepeg.com [purepeg.com]

- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 14. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. researchgate.net [researchgate.net]

- 17. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 20. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 21. Isotopically-coded short-range hetero-bifunctional photo-reactive crosslinkers for studying protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Oxime Ligation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective conjugation reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2] This bioorthogonal reaction is widely employed in chemical biology, drug delivery, and materials science due to its mild reaction conditions, compatibility with aqueous environments, and the stability of the resulting oxime linkage.[1][3] Unlike many other bioconjugation techniques, oxime ligation does not necessitate metal catalysts, which can be problematic for the purification and function of certain biomolecules.[1][2] This guide provides a comprehensive overview of the fundamental principles of oxime ligation, including its mechanism, kinetics, catalysis, and practical applications, supplemented with quantitative data and detailed experimental protocols.

Core Principles of Oxime Ligation

The fundamental reaction involves the condensation of an alkoxyamine (R-ONH₂) with a carbonyl compound (an aldehyde or ketone) to form an oxime (R-O-N=C). The reaction is characterized by its high specificity; the reacting functional groups are rare in biological systems, minimizing side reactions.[4]

Reaction Mechanism and pH Dependence

The formation of an oxime proceeds through a two-step mechanism:

-

Nucleophilic Addition: The aminooxy group, a potent α-effect nucleophile, attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.[5]

-

Dehydration: This intermediate then undergoes acid-catalyzed dehydration to yield the stable oxime product and a molecule of water.[5][6]

The overall reaction rate is highly dependent on the pH of the solution.[4] The reaction is fastest in a mildly acidic environment, typically between pH 4 and 5.[5][7] At this pH, there is a sufficient concentration of the protonated carbonyl group to accelerate the nucleophilic attack and facilitate the dehydration of the carbinolamine intermediate.[5][6] At neutral pH, the reaction is significantly slower due to the lower concentration of protonated carbonyl species.[8][9] Conversely, at very low pH, the aminooxy nucleophile becomes protonated and thus unreactive, which also slows down the reaction.[5]

Catalysis of Oxime Ligation

To overcome the slow reaction rates at neutral pH, which is often required for biological applications, various nucleophilic catalysts have been developed.[5][10] Aniline and its derivatives are the most common catalysts for oxime ligation.[1][3] The catalytic mechanism involves the formation of a more reactive protonated Schiff base intermediate with the carbonyl compound. This intermediate is more susceptible to nucleophilic attack by the aminooxy group, thereby accelerating the overall reaction rate.[3]

Several studies have demonstrated significant rate enhancements using aniline and its derivatives. For instance, aniline can increase the reaction rate by up to 40-fold at neutral pH and even 400-fold at pH 4.5.[3][5] More efficient catalysts, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have been identified.[7][8][11] Due to its higher aqueous solubility, mPDA can be used at higher concentrations than aniline, leading to a rate acceleration of up to 15 times that of aniline.[11][12] Similarly, p-phenylenediamine has been shown to be a highly effective catalyst at neutral pH, even at low millimolar concentrations, resulting in a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction and 19-fold faster than the aniline-catalyzed reaction.[7][10]

Quantitative Data on Oxime Ligation Kinetics

The following tables summarize key quantitative data on the kinetics of oxime ligation under various conditions, providing a comparative overview for experimental design.

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k_obs, M⁻¹s⁻¹) | Reference(s) |

| Aldehyde-functionalized GFP & Dansylated aminooxy | Aniline (100 mM) | 7.0 | Minimal conversion | [8] |

| Aldehyde-functionalized GFP & Dansylated aminooxy | mPDA (750 mM) | 7.0 | Completion in 90 seconds | [8] |

| Heptapeptide-aldehyde & Azo dye-aminooxy | None | 7.0 | ~0.01 | [5] |

| Citral & Dansyl-aminooxy | Aniline (50 mM) | 7.0 | 48.9 | [13] |

| Citral & Dansyl-aminooxy | mPDA (50 mM) | 7.0 | 78.2 | [13] |

| 2-Pentanone & Dansyl-aminooxy | Aniline (100 mM) | 7.0 | 0.082 | [13] |

| 2-Pentanone & Dansyl-aminooxy | mPDA (100 mM) | 7.0 | 0.20 | [13] |

| Catalyst (Concentration) | Fold Rate Enhancement (vs. uncatalyzed at pH 7) | Fold Rate Enhancement (vs. aniline at pH 7) | Reference(s) |

| Aniline (10 mM) | ~40 | 1 | [5] |

| p-Phenylenediamine (2 mM) | 120 | 19 | [7][10] |

| m-Phenylenediamine (100 mM) | - | ~2.5 | [8] |

| m-phenylenediamine (750 mM) | - | >10 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving oxime ligation.

General Protocol for Oxime Ligation of a Peptide

This protocol describes the labeling of a peptide containing an aminooxy group with an aldehyde-functionalized molecule.

Materials:

-

Aminooxy-functionalized peptide

-

Aldehyde-containing labeling reagent

-

Phosphate buffer (0.1 M, pH 7.0)

-

Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)

-

Solvents for HPLC analysis (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)

Procedure:

-

Dissolve the aminooxy-functionalized peptide in phosphate buffer to a final concentration of 10 µM.

-

Add the aldehyde-containing labeling reagent to the peptide solution. A slight excess (e.g., 1.3 equivalents) is often used.[14]

-

Initiate the reaction by adding the catalyst (e.g., aniline to a final concentration of 100 mM or p-phenylenediamine to 10 mM).

-

Incubate the reaction mixture at room temperature.

-

Monitor the progress of the reaction by reverse-phase HPLC (RP-HPLC) at appropriate time intervals.[14]

-

Quantify the product formation by integrating the peak area of the product and starting materials at a suitable wavelength (e.g., 220 nm for the peptide backbone or a specific wavelength for a chromophoric label).[14]

Protocol for Kinetic Analysis using a Fluorescence Assay

This protocol is adapted from a method used to screen for efficient oxime ligation catalysts.[15]

Materials:

-

Aminooxy-dansyl probe

-

Aldehyde substrate (e.g., citral or dodecanal)

-

Phosphate buffer (100 mM, pH 7.0)

-

n-dodecyl-β-D-maltoside (0.08% w/v)

-

Catalyst solutions of varying concentrations

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, aminooxy-dansyl (e.g., 100 µM), and n-dodecyl-β-D-maltoside in a final volume of 200 µL.

-

Add the catalyst to be tested to the desired final concentration (e.g., 25 µM).

-

Equilibrate the reaction mixture at room temperature for 1 minute.

-

Initiate the reaction by adding the aldehyde substrate (e.g., 50 µM).

-

Immediately begin monitoring the increase in fluorescence (λex=340 nm, λem=505 nm) over time.

-

Fit the kinetic data to a second-order rate equation to determine the observed rate constant (k_obs).[15]

Visualizing Key Processes in Oxime Ligation

The following diagrams illustrate the core mechanism of oxime ligation and a typical experimental workflow.

Caption: General mechanism of oxime bond formation.

Caption: A typical experimental workflow for oxime ligation.

Conclusion

Oxime ligation stands out as a powerful and versatile tool for the covalent modification of molecules, particularly in the realm of bioconjugation. Its high chemoselectivity, the stability of the resulting bond, and the ability to modulate reaction kinetics through pH and catalysis make it an invaluable technique for researchers in drug development and various scientific disciplines. The development of more efficient catalysts continues to expand the scope of oxime ligation, enabling rapid and efficient conjugations under physiologically relevant conditions.[1][16][17] This guide provides the foundational knowledge and practical data necessary for the successful implementation of oxime ligation in a research setting.

References

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Molecular Weight of Benzyl (2-(aminooxy)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for Benzyl (2-(aminooxy)ethyl)carbamate, a compound of interest in various research and development applications.

Molecular Composition and Weight

The molecular formula for this compound is C₁₀H₁₄N₂O₃[1]. The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below provides a comprehensive summary of this data.

| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 210.233 |

The calculated molecular weight of this compound is 210.23 g/mol . An exact mass of 210.22976 g/mol has also been reported[1].

Logical Relationship of Molecular Composition

The following diagram illustrates the elemental components that constitute the this compound molecule.

Caption: Elemental composition of this compound.

References

The Advent of Aminooxy Probes: A Technical Guide to their Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of chemical biology has been revolutionized by the development of bioorthogonal chemistries, reactions that can occur in living systems without interfering with native biochemical processes. Among these, the chemoselective ligation between an aminooxy group and a carbonyl group to form a stable oxime bond has emerged as a powerful tool for a wide range of applications, from protein and glycoprotein labeling to cellular imaging and the development of novel therapeutics. This in-depth technical guide explores the core principles of aminooxy probe discovery and development, providing researchers and drug development professionals with a comprehensive understanding of their synthesis, reactivity, and diverse applications.

The enhanced nucleophilicity of the aminooxy group, a phenomenon known as the "alpha effect," allows for efficient and specific reactions with aldehydes and ketones under mild, aqueous conditions. This unique reactivity has led to the design and synthesis of a vast arsenal of aminooxy-containing probes, each tailored for specific biological investigations. This guide will delve into the quantitative aspects of these reactions, provide detailed experimental protocols, and visualize the complex biological pathways and experimental workflows where these probes have proven invaluable.

Quantitative Data on Aminooxy Probe Reactions

The efficiency of oxime ligation is influenced by several factors, including the structure of the reactants, pH, and the presence of catalysts. Aniline and its derivatives are commonly used to accelerate the reaction, particularly at neutral pH.[1][2] The following tables summarize key quantitative data related to the kinetics and stability of aminooxy probe conjugations.

Table 1: Second-Order Rate Constants for Oxime Ligation

| Aminooxy Probe | Carbonyl Substrate | Catalyst (Concentration) | pH | Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |

| Aminooxy-dansyl | Citral | Aniline (50 mM) | 7.3 | 48.6 | [3] |

| Aminooxy-dansyl | 2-Pentanone | Aniline (100 mM) | 7.3 | 0.082 | [3] |

| Aminooxyacetyl-peptide | Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [4] |

| Aminooxy-PEG | Aldehyde-functionalized Protein | p-Phenylenediamine (2 mM) | 7.0 | 120-fold faster than uncatalyzed | [1] |

| Aminooxy-dansyl | Dodecanal | m-Phenylenediamine (50 mM) | 7.3 | ~2x faster than aniline | [3] |

Table 2: Hydrolytic Stability of Oxime vs. Hydrazone Linkages

| Linkage Type | Conditions (pD) | Half-life (t₁/₂) | Relative Stability | Reference(s) |

| Oxime | 7.0 | Significantly longer | ~600-fold more stable than methylhydrazone | [5] |

| Methylhydrazone | 7.0 | Shorter | - | [5] |

| Acetylhydrazone | 7.0 | Shorter | - | [5] |

| Semicarbazone | 7.0 | Shorter | - | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of aminooxy probes. This section provides step-by-step protocols for the synthesis of a versatile aminooxy probe and its use in glycoprotein labeling.

Protocol 1: Synthesis of 2-Aminooxy-N-(prop-2-yn-1-yl)acetamide Hydrochloride (AO-alkyne Probe)

This protocol is adapted from the supplementary information provided in Morgan & Cohen (2015).[6]

Materials:

-

(Boc-aminooxy)acetic acid

-

Pentafluorophenyl trifluoroacetate (TFA-OPfp)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Propargylamine

-

Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

5% aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Sodium Sulfate (Na₂SO₄)

-

4 N Hydrochloric acid (HCl) in dioxane

-

Methanol (MeOH)

-

Anhydrous Diethyl ether (Et₂O)

Procedure:

-

Synthesis of Pentafluorophenyl (Boc-aminooxy)acetate:

-

Dissolve (Boc-aminooxy)-acetic acid (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous DCM.

-

Add TFA-OPfp (1.2 equivalents) to the solution and stir at room temperature for 1 hour.

-

Concentrate the reaction in vacuo.

-

Redissolve the crude residue in EtOAc, wash three times with 5% aq. NaHCO₃ and once with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the product.

-

-

Synthesis of 2-(Boc-aminooxy)-N-propargylacetamide:

-

Dissolve the pentafluorophenyl ester from the previous step (1 equivalent) in anhydrous DCM.

-

Add DIPEA (1.1 equivalents) and propargylamine (1.1 equivalents).

-

Stir the reaction at room temperature for 1 hour.

-

Remove the DCM in vacuo.

-

Redissolve the crude residue in EtOAc, wash three times with 5% aq. NaHCO₃ and once with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Deprotection to yield 2-Aminooxy-N-(prop-2-yn-1-yl)acetamide Hydrochloride (AO-alkyne):

-

Dissolve the Boc-protected intermediate (1 equivalent) in 4 N HCl in dioxane.

-

Stir the reaction at room temperature for 1 hour.

-

Concentrate the reaction in vacuo.

-

Take up the crude residue in a minimal amount of MeOH and precipitate by adding it to anhydrous Et₂O.

-

Store at -20°C overnight to allow for complete precipitation.

-

Collect the precipitate by centrifugation to obtain the final product.

-

Protocol 2: Labeling of Glycoproteins using Aminooxy Probes

This protocol provides a general workflow for the labeling of glycoproteins by first oxidizing the glycan structures to generate aldehyde groups, followed by conjugation with an aminooxy-functionalized probe.[7][8]

Materials:

-

Glycoprotein of interest in a suitable buffer (e.g., PBS)

-

10X Reaction Buffer (1 M Sodium Acetate, 1.5 M NaCl, pH 5.5)

-

Sodium periodate (NaIO₄) solution (freshly prepared)

-

Ethylene glycol

-

Aminooxy probe (e.g., Aminooxy-biotin, CF® Dye Aminooxy) stock solution in DMSO or water

-

Aniline solution (optional, as catalyst)

-

Purification column (e.g., Sephadex G-25) or ultrafiltration device

Procedure:

-

Preparation of the Glycoprotein:

-

Dissolve the glycoprotein in 1X PBS buffer to a final concentration of 20-100 µM.

-

-

Oxidation of Glycans:

-

To the glycoprotein solution, add 1/10th volume of 10X reaction buffer.

-

Add 1/10th volume of a freshly prepared sodium periodate stock solution (e.g., 100 mM) to achieve a final concentration of 1-10 mM.

-

Incubate the reaction for 10-30 minutes at room temperature in the dark.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes at room temperature.

-

-

Oxime Ligation:

-

Add the aminooxy probe to the oxidized glycoprotein solution at a 10-50 fold molar excess.

-

(Optional) To accelerate the reaction, add aniline to a final concentration of 1-10 mM.[9]

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of the Labeled Glycoprotein:

-

Remove the excess unreacted probe by size exclusion chromatography (e.g., Sephadex G-25 column) or by using an ultrafiltration device with an appropriate molecular weight cutoff.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by UV-Vis spectroscopy (if the probe is a dye) or by other appropriate analytical methods such as mass spectrometry.

-

Signaling Pathways and Experimental Workflows

Aminooxy probes have been instrumental in elucidating complex biological processes. One prominent example is their use in studying ADP-ribosylation, a post-translational modification involved in DNA repair, signaling, and other cellular events.

PARP-1 Mediated DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response (DDR). Upon detecting a single-strand break in DNA, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process called PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the repair process.[10][11][12]

Caption: PARP-1 signaling in response to DNA damage.

Experimental Workflow: Target Identification using Aminooxy Probes

A common application of aminooxy probes is in the identification of specific protein targets. This workflow outlines the key steps involved in such an experiment, from probe design to target validation.

Caption: Workflow for identifying protein targets of aminooxy probes.

Conclusion

Aminooxy probes represent a cornerstone of modern chemical biology, offering a robust and versatile platform for the site-specific modification and investigation of biomolecules. Their unique reactivity, coupled with the development of catalytic systems to enhance their efficiency, has expanded their utility across various disciplines, from fundamental research to drug discovery. The ability to precisely label glycoproteins, probe post-translational modifications like ADP-ribosylation, and identify novel drug targets underscores the profound impact of these chemical tools. As our understanding of complex biological systems deepens, the continued innovation in the design and application of aminooxy probes will undoubtedly pave the way for new discoveries and therapeutic interventions. This guide provides a solid foundation for researchers and scientists to harness the full potential of this powerful technology in their own investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. biotium.com [biotium.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]